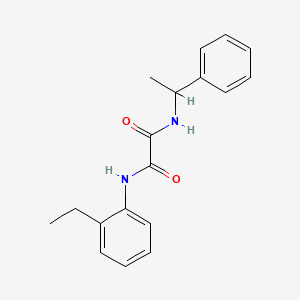![molecular formula C17H18Cl2O4 B4959394 2-[3-(2,5-dichlorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4959394.png)
2-[3-(2,5-dichlorophenoxy)propoxy]-1,3-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound involves a complex structure with multiple functional groups, including ether and methoxy groups, and chlorinated aromatic rings. These features suggest a potential for diverse chemical behavior and physical properties, making it a subject of interest in materials science, organic synthesis, and potentially, polymer chemistry.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler aromatic compounds. For instance, the synthesis of poly(1,3-dimethoxybenzene) through the electrochemical oxidation of 1,3-dimethoxybenzene demonstrates a related approach that could be adapted for the synthesis of the target compound, considering the presence of dimethoxybenzene units within its structure (Martínez et al., 1998).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1,3-dimethoxybenzene, has been extensively studied, providing a basis for understanding the structural characteristics of complex molecules. Gas-phase electron diffraction and quantum chemical calculations offer insights into conformational preferences and electronic structure, which are essential for predicting the reactivity and properties of the molecule (Dorofeeva et al., 2010).
Chemical Reactions and Properties
The reactivity of chlorinated and methoxylated aromatic compounds can be influenced by the presence of electron-donating and withdrawing groups. For example, the study of 2-chloro-1,4-dimethoxybenzene's oxidation by lignin peroxidase highlights the role of chloro and methoxy groups in mediating redox reactions, which could be relevant for understanding the chemical behavior of the compound of interest (Teunissen et al., 1998).
Physical Properties Analysis
The physical properties of organic compounds, including solubility, melting point, and crystallinity, are significantly affected by their molecular structure. Studies on similar compounds provide insights into how structural features, like the arrangement of methoxy groups, influence these properties. For instance, electrosynthesis and characterization of related polymers offer valuable data on solubility and electrical conductivity, which could be extrapolated to our compound of interest (Martínez et al., 1998).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and potential for participating in coupling reactions, can be inferred from studies on structurally similar molecules. For example, the reactivity of 1,4-dimethoxybenzene units in radical cations offers insights into the electron transfer processes that might be relevant for the target compound (Wartini et al., 1998).
Propiedades
IUPAC Name |
1,4-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O4/c1-20-14-5-3-6-15(21-2)17(14)23-10-4-9-22-16-11-12(18)7-8-13(16)19/h3,5-8,11H,4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTLIPYRUXMNAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCOC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2,5-Dichlorophenoxy)propoxy]-1,3-dimethoxybenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-fluorophenyl)-1-methylethyl]-4-methylpiperazine](/img/structure/B4959311.png)
![1-[2-(allyloxy)benzyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4959313.png)


![ethyl 5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4959330.png)

![4-[2-({[(4-methylphenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide](/img/structure/B4959338.png)
![dimethyl 2-[1-[(4-fluorophenyl)acetyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4959344.png)

![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4959357.png)
![2-(4-bromophenyl)-3-[3-(2,6-dimethoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4959361.png)
![N-1,3-benzodioxol-5-yl-3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4959364.png)
![3-[(3-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4959380.png)
